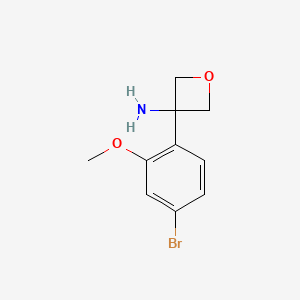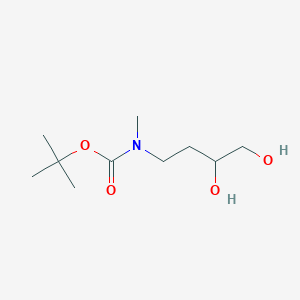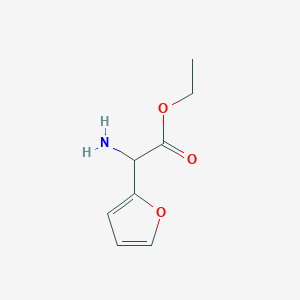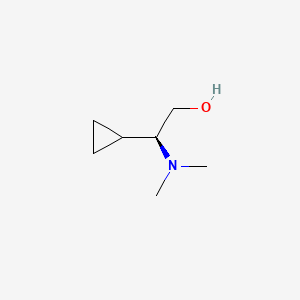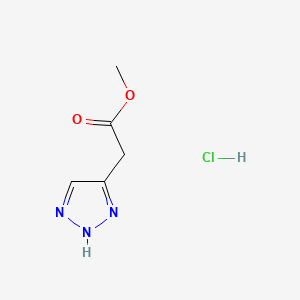
methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science. The triazole ring in this compound is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Méthodes De Préparation
The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, a copper(I) source like copper sulfate, and a reducing agent such as sodium ascorbate .
Analyse Des Réactions Chimiques
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and dipole interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other triazole-containing compounds such as:
1-(1H-1,2,3-Triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: These compounds also contain the triazole ring and have shown potent inhibitory activity against certain enzymes.
1,2,3-Triazolylmethyl phosphinates: These compounds combine the triazole ring with phosphinate groups, offering unique properties for bioconjugation and medicinal chemistry.
1,2,3-Triazole analogs: These compounds are used in various applications, including drug development and materials science.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C5H8ClN3O2 |
|---|---|
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
methyl 2-(2H-triazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)2-4-3-6-8-7-4;/h3H,2H2,1H3,(H,6,7,8);1H |
Clé InChI |
JZOCYSKCXFSOJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NNN=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



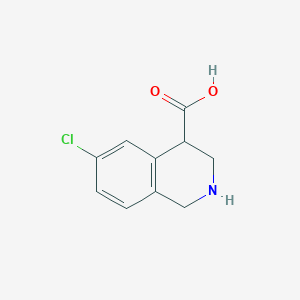
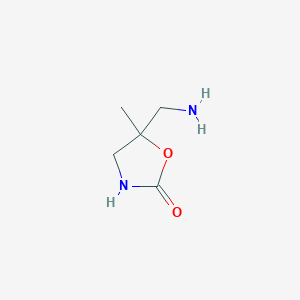

![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
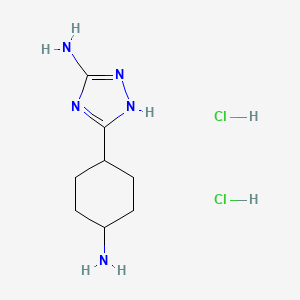
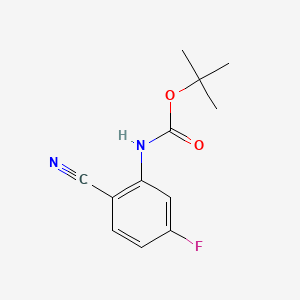
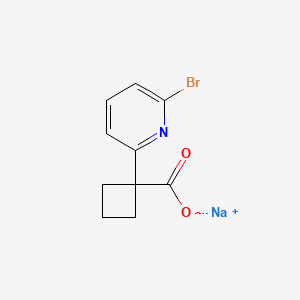
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
